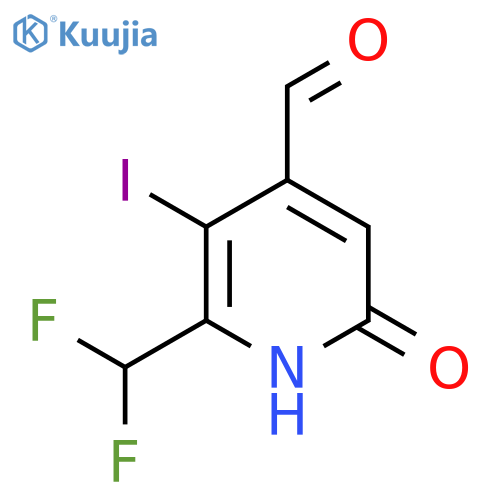Cas no 1807125-18-3 (2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde)
2-(ジフルオロメチル)-6-ヒドロキシ-3-ヨードピリジン-4-カルボキシアルデヒドは、高反応性を有する有機中間体です。分子内にジフルオロメチル基、ヒドロキシル基、ヨード原子、およびアルデヒド基を併せ持つことが特徴で、医農薬品や機能性材料の合成において重要なビルディングブロックとして利用されます。特に、ヨード基の位置選択的置換反応とアルデヒド基の求核付加反応を併用することで、多様な骨格変換が可能です。フッ素原子の導入により脂溶性の調整が容易であり、生体活性化合物の設計において優位性を示します。高い純度と安定性を保証するため、厳密な品質管理下で製造されています。

1807125-18-3 structure
商品名:2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde
CAS番号:1807125-18-3
MF:C7H4F2INO2
メガワット:299.013441085815
CID:4887196
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde
-
- インチ: 1S/C7H4F2INO2/c8-7(9)6-5(10)3(2-12)1-4(13)11-6/h1-2,7H,(H,11,13)
- InChIKey: WRXWLKKZZSFTRD-UHFFFAOYSA-N
- ほほえんだ: IC1C(C=O)=CC(NC=1C(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 323
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 46.2
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029029985-250mg |
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde |
1807125-18-3 | 95% | 250mg |
$960.40 | 2022-03-31 | |
| Alichem | A029029985-500mg |
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde |
1807125-18-3 | 95% | 500mg |
$1,668.15 | 2022-03-31 | |
| Alichem | A029029985-1g |
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde |
1807125-18-3 | 95% | 1g |
$2,952.90 | 2022-03-31 |
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde 関連文献
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
1807125-18-3 (2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde) 関連製品
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
